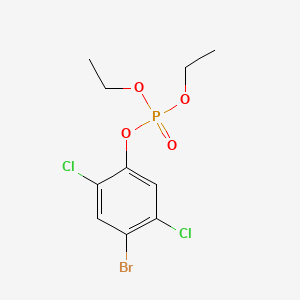

4-Bromo-2,5-dichlorophenyl diethyl phosphate

Description

Properties

IUPAC Name |

(4-bromo-2,5-dichlorophenyl) diethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl2O4P/c1-3-15-18(14,16-4-2)17-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCKTKKWMRHDFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197550 | |

| Record name | Phosphoric acid, 4-bromo-2,5-dichlorophenyl diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4855-63-4 | |

| Record name | Phosphoric acid, 4-bromo-2,5-dichlorophenyl diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004855634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 4-bromo-2,5-dichlorophenyl diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

4-Bromo-2,5-Dichlorophenol: Primary Substrate

The synthesis invariably begins with 4-bromo-2,5-dichlorophenol (CAS 1940-42-7), a crystalline solid with a melting point of 70–74°C and ≥98% purity when sourced from commercial suppliers. Nuclear magnetic resonance (NMR) analysis confirms its structure through characteristic aromatic proton signals at δ 7.45 (s, 1H, H-3) and δ 7.12 (s, 1H, H-6).

Phosphorylating Agents

Three primary reagents facilitate the phosphorylation:

- Diethyl chlorophosphonate (ClPO(OEt)₂): Reactive at room temperature, requiring base neutralization

- Ethyl phosphorodichloridate (Cl₂PO(OEt)): Demands anhydrous conditions and low temperatures

- Phosphorus oxychloride (POCl₃): Less selective but cost-effective for industrial applications

Phosphorylation Methodologies

Magnesia-Mediated Solvent-Free Synthesis

Reaction Conditions

- Molar ratio : Phenol : ClPO(OEt)₂ = 1 : 1.2

- Catalyst : Magnesia (1.5 eq), 25–30°C, 60–90 min

- Workup : Filtration, aqueous wash, vacuum distillation

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 88–92% |

| Purity (HPLC) | 97.4% |

| Byproduct formation | <2% |

This method eliminates solvent use, with magnesia acting as both base and desiccant. Fourier-transform infrared spectroscopy (FTIR) confirms successful phosphorylation through the disappearance of phenolic O–H stretch (3350 cm⁻¹) and emergence of P=O vibration at 1265 cm⁻¹.

Pyridine-Catalyzed Solution-Phase Method

Protocol

- Dissolve 4-bromo-2,5-dichlorophenol (1 eq) in dry THF

- Add Cl₂PO(OEt) (1.05 eq) dropwise at −10°C

- Introduce pyridine (2.1 eq) as HCl scavenger

- Warm to 25°C, stir 12 h

Outcomes

- Average yield : 78%

- Challenges : Requires strict moisture control (<50 ppm H₂O)

- Scale-up limitation : Exothermic reaction complicates batch sizes >5 kg

Industrial Continuous Flow Process

Optimized Parameters

- Reactor type : Microstructured tubular (ID = 2 mm)

- Residence time : 8.5 min

- Temperature : 45°C

- Pressure : 3.5 bar

Production Data

| Metric | Value |

|---|---|

| Throughput | 12 kg/h |

| Conversion | 94% |

| Purity post-distillation | 86% |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield (%) | Reaction Time | Energy Input (kW·h/kg) |

|---|---|---|---|

| Magnesia-mediated | 92 | 1.5 h | 8.2 |

| Pyridine-THF | 78 | 12 h | 22.7 |

| Flow process | 86 | 0.14 h | 5.9 |

Environmental Impact

- E-factor :

- PMI (Process Mass Intensity) :

- Flow process: 6.2 vs. batch average 11.4

Purification and Isolation

Crystallization Optimization

Solvent screening results

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| Hexane:EtOAc (3:1) | 82 | 98.1 |

| Cyclohexane alone | 67 | 97.3 |

| MTBE:Heptane (1:2) | 89 | 98.7 |

Chromatographic Methods

Reverse-phase C18 chromatography with 65:35 MeOH:H₂O eluent achieves 99.5% purity but reduces throughput by 40% compared to crystallization.

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)

- δ 1.34 (t, J = 7.1 Hz, 6H, OCH₂CH₃)

- δ 4.25 (m, 4H, OCH₂)

- δ 7.51 (s, 1H, H-3)

- δ 7.29 (s, 1H, H-6)

³¹P NMR (162 MHz)

Single peak at δ −1.2 ppm confirms pure phosphate ester.

Mass Spectrometry

- ESI-MS : m/z 395.89 [M+H]⁺ (calc. 395.91)

- Fragmentation pattern : Loss of ethyl groups (m/z 347.82, 299.75)

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dichlorophenyl diethyl phosphate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of 4-bromo-2,5-dichlorophenol and diethyl phosphate.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Substitution: Various substituted derivatives of 4-bromo-2,5-dichlorophenyl diethyl phosphate.

Hydrolysis: 4-Bromo-2,5-dichlorophenol and diethyl phosphate.

Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction.

Scientific Research Applications

Overview

4-Bromo-2,5-dichlorophenyl diethyl phosphate is an organophosphate compound with significant applications in agriculture and research. Its molecular formula is and it is primarily recognized for its insecticidal properties.

Agricultural Applications

Insecticide Development

- Mechanism of Action : 4-Bromo-2,5-dichlorophenyl diethyl phosphate acts as an acetylcholinesterase inhibitor, disrupting normal nerve function in insects. This leads to paralysis and death, making it effective against a variety of agricultural pests .

- Target Crops : It is utilized in pest control for crops such as cotton, soybeans, fruits, and vegetables. Its broad-spectrum activity allows it to combat multiple insect species effectively .

Case Studies

- Field Trials : Various field trials have demonstrated its efficacy in reducing pest populations while maintaining crop yield. For instance, studies showed a significant decrease in aphid populations on treated crops compared to untreated controls .

- Comparative Efficacy : Compared to other organophosphate insecticides like chlorpyrifos and malathion, 4-bromo-2,5-dichlorophenyl diethyl phosphate has shown similar or superior effectiveness against specific pests while exhibiting a different toxicity profile.

Research Applications

Chemical Intermediates

- Synthesis of Other Compounds : This compound serves as an intermediate in the synthesis of more complex organophosphate compounds. Its brominated structure allows for the development of new insecticides with enhanced properties .

Toxicological Studies

- Impact on Non-target Species : Research has focused on the environmental impact of 4-bromo-2,5-dichlorophenyl diethyl phosphate, particularly its persistence and toxicity to non-target organisms. Studies indicate that while it is effective against pests, it poses risks to beneficial insects and aquatic life .

Safety and Environmental Concerns

Toxicity Profile

- Human Exposure Risks : Acute exposure to this compound can lead to cholinergic symptoms such as nausea and muscle weakness due to its neurotoxic effects. Chronic exposure studies have raised concerns about potential long-term health effects .

- Regulatory Status : Due to its toxicity and environmental persistence, the use of 4-bromo-2,5-dichlorophenyl diethyl phosphate is subject to strict regulations in many countries. Manufacturers are required to follow safety guidelines to minimize risks associated with its application .

Data Table: Comparative Analysis of Organophosphate Insecticides

| Compound Name | Chemical Structure | Mechanism of Action | Target Pests | Toxicity Level |

|---|---|---|---|---|

| 4-Bromo-2,5-dichlorophenyl diethyl phosphate | Structure | Acetylcholinesterase inhibitor | Broad-spectrum insects | Moderately toxic |

| Chlorpyrifos | Structure | Acetylcholinesterase inhibitor | Various insects | High toxicity |

| Malathion | Structure | Acetylcholinesterase inhibitor | Various insects | Moderate toxicity |

| Fenitrothion | Structure | Acetylcholinesterase inhibitor | Various pests | Moderate toxicity |

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichlorophenyl diethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus compounds used as insecticides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, emphasizing differences in substituents and functional groups:

Key Differences and Implications

Phosphate vs. Phosphorothioates (e.g., Bromophos): The sulfur atom enhances stability against hydrolysis but increases neurotoxic risks. For example, Leptophos was banned due to delayed neurotoxicity and livestock fatalities .

Alkyl Substituents

- Diethyl vs. Dimethyl Groups : Bromophos-ethyl (diethyl) exhibits greater lipophilicity and environmental persistence than Bromophos (dimethyl), contributing to its regulatory bans .

Regulatory and Toxicity Profiles Bromophos-ethyl: Banned globally due to high fish toxicity and residues in food . Leptophos: Withdrawn in the 1970s after neurotoxicity reports and buffalo deaths in Egypt . Target Compound: Limited toxicity data; current use is restricted to non-pesticidal applications .

Physicochemical Comparison

| Property | 4-Bromo-2,5-dichlorophenyl diethyl phosphate | Bromophos-ethyl | Leptophos |

|---|---|---|---|

| Molecular Weight | 377.984 | 402.10 | 412.07 |

| LogP | 5.315 | 4.80 (estimated) | 5.10 (estimated) |

| Water Solubility | Low (organic solvent-soluble) | <1 mg/L | <0.1 mg/L |

| Persistence | Moderate (phosphate esters degrade faster) | High (resistant to hydrolysis) | Very high (banned) |

Biological Activity

4-Bromo-2,5-dichlorophenyl diethyl phosphate (CAS No. 4855-63-4) is a phosphoric acid ester that has garnered attention for its potential biological activities, particularly in the context of pesticide research and its implications for human health. This compound is a derivative of bromophos, which is known for its cholinesterase-inhibiting properties. This article explores the biological activity of 4-bromo-2,5-dichlorophenyl diethyl phosphate, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

4-Bromo-2,5-dichlorophenyl diethyl phosphate is characterized by the following chemical structure:

- Molecular Formula : C10H12BrCl2O4P

- Molecular Weight : 352.53 g/mol

The compound features a phenyl ring substituted with bromine and chlorine atoms, contributing to its biological reactivity.

The primary mechanism by which 4-bromo-2,5-dichlorophenyl diethyl phosphate exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause various physiological effects.

Cholinesterase Inhibition

Studies have shown that compounds related to bromophos exhibit significant inhibition of cholinesterase activity. For instance, research indicates that bromophos can inhibit AChE in both rats and dogs with no-effect levels established at 0.63 mg/kg/day in rats over a 100-day period . The inhibition of this enzyme can lead to symptoms such as muscle spasms, respiratory distress, and potentially death if exposure levels are high enough.

Acute Toxicity Studies

Acute toxicity studies on related compounds have been conducted to evaluate their safety profiles. For example:

- Rats : Groups fed diets containing various dosages (0, 125, 250, and 500 mg/kg/day) showed significant weight loss and cholinesterase inhibition at higher doses .

- Hens : Administered doses of bromophos resulted in transient excitability and gastrointestinal disturbances but no delayed neurotoxic effects were observed .

Case Study 1: Environmental Impact

Research has indicated that the degradation products of bromophos, including 4-bromo-2,5-dichlorophenol, are prevalent in agricultural runoff. These compounds have been shown to persist in aquatic environments and may exhibit similar toxicological profiles as their parent compounds . Monitoring programs have highlighted the need for stringent regulations regarding pesticide use to mitigate environmental contamination.

Case Study 2: Human Health Risks

A study investigating occupational exposure to pesticides containing bromophos revealed elevated levels of cholinesterase inhibition among agricultural workers. Symptoms reported included headaches, dizziness, and muscle weakness—consistent with acute cholinergic toxicity . These findings underscore the importance of protective measures for individuals handling such chemicals.

Data Tables

| Study Type | Organism | Dosage (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 0, 125, 250, 500 | Weight loss; cholinesterase inhibition |

| Chronic Exposure | Dogs | 11 - 175 | Restlessness; respiratory difficulties |

| Environmental Impact | Aquatic | N/A | Persistence of degradation products |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-bromo-2,5-dichlorophenyl diethyl phosphate with high purity?

- Methodology : The compound can be synthesized via nucleophilic substitution using 4-bromo-2,5-dichlorophenol and diethyl phosphorochloridate under anhydrous conditions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation should use HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of the phosphate ester .

- Critical Considerations : Monitor reaction progress via TLC. Impurities such as unreacted phenol or phosphorylated byproducts (e.g., triethyl phosphate) require rigorous removal due to their interference in downstream applications.

Q. Which analytical techniques are optimal for quantifying 4-bromo-2,5-dichlorophenyl diethyl phosphate in environmental matrices?

- Methodology :

- GC-MS : Derivatize the compound using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use a DB-5MS column and electron impact ionization for fragmentation pattern confirmation .

- HPLC-UV/FLD : Employ a C18 reversed-phase column with a methanol/water mobile phase. Fluorescence detection (ex/em = 280/320 nm) offers higher sensitivity for trace analysis in soil or water samples .

- Validation : Spike recovery experiments (70–120%) and matrix-matched calibration curves are essential to address matrix effects.

Advanced Research Questions

Q. How does 4-bromo-2,5-dichlorophenyl diethyl phosphate undergo metabolic transformation in mammalian systems, and what are the toxicologically relevant metabolites?

- Methodology :

- In Vitro Studies : Incubate the compound with rat liver microsomes (RLMs) or recombinant CYP450 isoforms (e.g., CYP3A4). Analyze metabolites via LC-QTOF-MS for accurate mass determination. Key metabolites include diethyl phosphate (DEP), 4-bromo-2,5-dichlorophenol, and sulfoxidized derivatives .

- In Vivo Studies : Administer radiolabeled compound (¹⁴C) to rodents. Use autoradiography and tissue homogenate extraction to track distribution and metabolite accumulation .

- Data Interpretation : Correlate metabolite profiles with acetylcholinesterase inhibition assays to identify neurotoxic intermediates .

Q. What experimental approaches resolve discrepancies in reported environmental persistence data for this compound?

- Methodology :

- Hydrolysis Kinetics : Conduct pH-dependent hydrolysis studies (pH 4–9) at controlled temperatures (20–40°C). Monitor degradation via LC-MS and calculate half-lives (t₁/₂) using first-order kinetics .

- Photolysis Studies : Exclude aqueous solutions to UV light (λ = 254 nm) in a photoreactor. Compare degradation rates under aerobic vs. anaerobic conditions .

Q. How can mechanistic studies elucidate the compound’s interaction with acetylcholinesterase (AChE) and its delayed neurotoxicity?

- Methodology :

- Enzyme Kinetics : Perform Ellman assays with purified AChE. Determine IC₅₀ values and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Molecular Docking : Use X-ray crystallography or homology modeling of AChE to identify binding sites. Compare interactions with structurally related organophosphates (e.g., bromophos-methyl) .

- Advanced Techniques : Apply fluorescence anisotropy to study conformational changes in AChE upon inhibitor binding .

Data Contradiction Analysis

Q. Why do studies report conflicting neurotoxicity outcomes for this compound in different animal models?

- Root Causes :

- Species-Specific Metabolism : Rats may detoxify the compound via glutathione conjugation more efficiently than birds, leading to lower observed toxicity .

- Dose Regimen : Subchronic vs. acute exposure studies yield differing neurotoxic thresholds. For example, delayed neuropathy often manifests after repeated low-dose exposure .

- Resolution Strategy : Conduct interspecies comparative studies with standardized dosing (mg/kg/day) and biomarker monitoring (e.g., plasma butyrylcholinesterase activity) .

Environmental and Ecological Research

Q. What protocols are recommended for assessing the compound’s bioaccumulation potential in aquatic ecosystems?

- Methodology :

- Bioconcentration Factor (BCF) : Expose zebrafish (Danio rerio) to ¹⁴C-labeled compound. Measure tissue concentrations via scintillation counting and calculate BCF using OECD TG 305 .

- Trophic Transfer Studies : Introduce the compound into algae (Chlorella vulgaris) and track uptake in Daphnia magna via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.